molecular formula C29H29ClFN7O2 B301401 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No. B301401
M. Wt: 562 g/mol
InChI Key: XZSJOGKCNUFBHO-KCSSXMTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone, also known as CFB or Compound 1, is a small molecule inhibitor that has shown potential in cancer treatment.

Scientific Research Applications

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been studied for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.

Mechanism of Action

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating. This compound also induces DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a cancer treatment. However, further studies are needed to determine the long-term effects of this compound on normal cells and tissues.

Advantages and Limitations for Lab Experiments

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has several advantages for lab experiments, including its low toxicity and good bioavailability. However, this compound is a relatively new compound and its mechanism of action is still being studied. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Another area of research could focus on the optimization of this compound as a radiosensitizer, potentially enhancing its effectiveness in combination with radiation therapy. Furthermore, the potential use of this compound in combination with other cancer treatments, such as chemotherapy, could also be explored. Finally, further studies are needed to determine the long-term effects of this compound on normal cells and tissues, as well as its potential as a treatment for other diseases beyond cancer.

Synthesis Methods

The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone involves the reaction of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde with 4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-amine in the presence of hydrazine hydrate. The reaction yields a hydrazone compound that can be further purified using column chromatography.

properties

Molecular Formula

C29H29ClFN7O2

Molecular Weight

562 g/mol

IUPAC Name

2-N-[(E)-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H29ClFN7O2/c1-39-25-14-13-20(17-26(25)40-19-22-23(30)11-8-12-24(22)31)18-32-37-28-34-27(33-21-9-4-2-5-10-21)35-29(36-28)38-15-6-3-7-16-38/h2,4-5,8-14,17-18H,3,6-7,15-16,19H2,1H3,(H2,33,34,35,36,37)/b32-18+

InChI Key

XZSJOGKCNUFBHO-KCSSXMTESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F

Origin of Product

United States

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